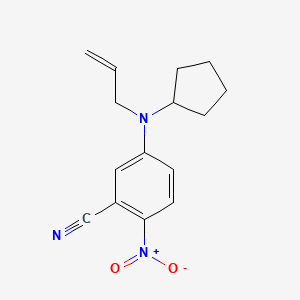![molecular formula C13H12N4O5 B12550887 5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(hidroxiamino)-3-[(Z)-2-hidroxi-2-(4-metoxifenil)etenil]-6-nitroso-1H-pirazin-2-ona es un compuesto orgánico complejo con una estructura única que incluye grupos funcionales hidroxiamino, hidroxi, metoxifenil y nitroso.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(hidroxiamino)-3-[(Z)-2-hidroxi-2-(4-metoxifenil)etenil]-6-nitroso-1H-pirazin-2-ona generalmente implica múltiples pasos, comenzando desde reactivos disponibles comercialmente. La ruta sintética puede incluir los siguientes pasos:
Formación del núcleo de pirazinona: Esto se puede lograr a través de la ciclización de precursores apropiados en condiciones ácidas o básicas.
Introducción del grupo hidroxiamino: Este paso puede implicar la reducción de un grupo nitro a una hidroxilamina utilizando agentes reductores como cloruro de estaño (II) o polvo de hierro.
Adición de los grupos hidroxi y metoxifenil: Estos grupos se pueden introducir a través de reacciones de sustitución aromática electrófila o mediante reacciones de acoplamiento cruzado utilizando catalizadores de paladio.
Nitrosación: El grupo nitroso se puede introducir tratando el compuesto con ácido nitroso u otros agentes nitrosantes en condiciones controladas.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación rigurosas como cromatografía y recristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(hidroxiamino)-3-[(Z)-2-hidroxi-2-(4-metoxifenil)etenil]-6-nitroso-1H-pirazin-2-ona puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxiamino se puede oxidar a un grupo nitroso o nitro utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: El grupo nitroso se puede reducir a un grupo amino utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio
Catalizadores: Paladio, cloruro de estaño (II), polvo de hierro
Principales productos formados
Productos de oxidación: Derivados nitroso o nitro
Productos de reducción: Derivados amino
Productos de sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
5-(hidroxiamino)-3-[(Z)-2-hidroxi-2-(4-metoxifenil)etenil]-6-nitroso-1H-pirazin-2-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 5-(hidroxiamino)-3-[(Z)-2-hidroxi-2-(4-metoxifenil)etenil]-6-nitroso-1H-pirazin-2-ona implica su interacción con objetivos y vías moleculares específicas. Los grupos hidroxiamino y nitroso pueden participar en reacciones redox, potencialmente afectando los procesos celulares. El compuesto también puede interactuar con enzimas y receptores, modulando su actividad y conduciendo a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2,6-Diamino-5-(hidroxiamino)pirimidin-4(1H)-ona
- 4-((hidroxiamino)carbonil)-N-(2-hidroxietil)-N-fenil-benzenacetamida
- Compuesto relacionado con formoterol D
Unicidad
5-(hidroxiamino)-3-[(Z)-2-hidroxi-2-(4-metoxifenil)etenil]-6-nitroso-1H-pirazin-2-ona es único debido a su combinación de grupos funcionales, que confieren reactividad química específica y actividad biológica. Su estructura permite diversas modificaciones químicas e interacciones con varios objetivos moleculares, lo que lo convierte en un compuesto versátil para investigación y aplicaciones industriales.
Propiedades
Fórmula molecular |
C13H12N4O5 |
|---|---|
Peso molecular |
304.26 g/mol |
Nombre IUPAC |
5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one |
InChI |
InChI=1S/C13H12N4O5/c1-22-8-4-2-7(3-5-8)10(18)6-9-13(19)15-12(17-21)11(14-9)16-20/h2-6,18,20H,1H3,(H,14,16)(H,15,19)/b10-6- |
Clave InChI |
HRNXMCSAOMOSFW-POHAHGRESA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C(=C/C2=NC(=C(NC2=O)N=O)NO)/O |
SMILES canónico |
COC1=CC=C(C=C1)C(=CC2=NC(=C(NC2=O)N=O)NO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


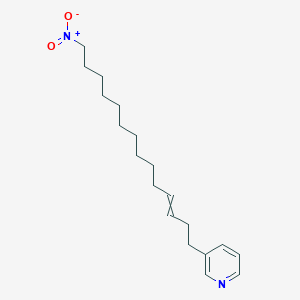

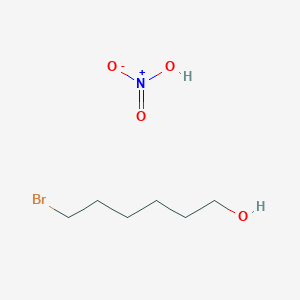
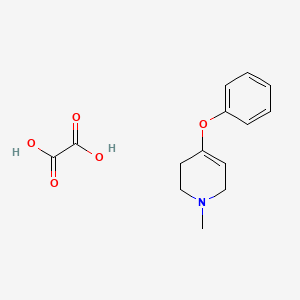

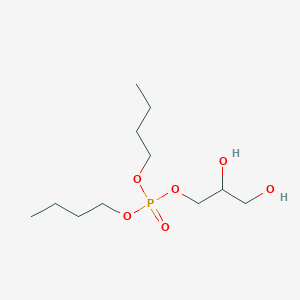


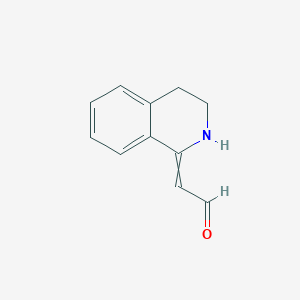

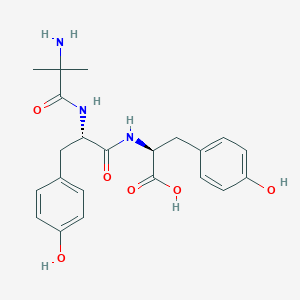
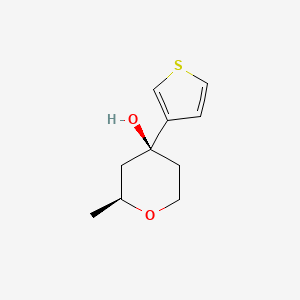
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
